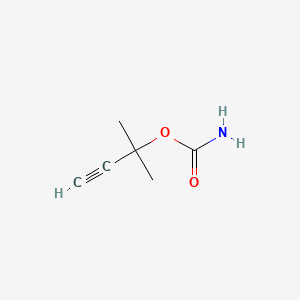

2-Methylbut-3-yn-2-yl carbamate

Descripción general

Descripción

2-Methylbut-3-yn-2-yl carbamate is an acetylenic carbamate compound known for its pharmacological activities, particularly as an antiepileptic drug. It was designed at the Nikitin Institute of Chemistry, National Academy of Sciences of Tajikistan, and is marketed under the trade name Carbatin . This compound has been studied for its stability and chemical degradation in various media, including acidic environments that simulate the human gastric medium .

Métodos De Preparación

The synthesis of 2-Methylbut-3-yn-2-yl carbamate involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . Industrial production methods for this compound are not extensively documented, but it is typically synthesized in research settings using standard organic synthesis techniques .

Análisis De Reacciones Químicas

2-Methylbut-3-yn-2-yl carbamate undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, hydrolysis of this compound yields 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one . Common reagents used in these reactions include acids and bases, which facilitate the conversion of the carbamate group into other functional groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Methylbut-3-yn-2-yl carbamate has several scientific research applications. It has been studied for its anticonvulsant and antiepileptic activities . Additionally, it is used in the synthesis of other pharmacologically active compounds and as a precursor in organic synthesis . Its unique structure makes it a valuable compound in medicinal chemistry research.

Mecanismo De Acción

The mechanism of action of 2-Methylbut-3-yn-2-yl carbamate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects . The exact molecular pathways involved are still under investigation, but its efficacy in clinical trials suggests a significant impact on neuronal activity.

Comparación Con Compuestos Similares

2-Methylbut-3-yn-2-yl carbamate can be compared with other acetylenic carbamates, such as 2-Methylbut-3-yn-2-ol and tert-Butyl (2-methylbut-3-yn-2-yl)carbamate . These compounds share similar structural features but differ in their pharmacological activities and chemical reactivity. The unique aspect of this compound is its potent antiepileptic activity, which distinguishes it from other related compounds .

Actividad Biológica

2-Methylbut-3-yn-2-yl carbamate is an organic compound classified as a carbamate, characterized by its unique molecular structure which includes a methyl group and a triple bond. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : Approximately 127.14 g/mol

- Structure : The compound features a carbamate group (NHCOO), which can serve as a protecting group for amines in organic reactions.

Biological Activity

The biological activity of this compound primarily revolves around its interactions with enzymes and potential therapeutic applications. Research indicates that it may function as an enzyme inhibitor, particularly in the context of cancer therapy and other diseases.

The mechanism of action involves the compound's ability to form covalent bonds with active site residues of target enzymes or receptors, leading to inhibition of their activity. This interaction disrupts normal enzymatic functions or signaling pathways, which can be beneficial in therapeutic contexts.

Applications in Research and Medicine

- Enzyme Inhibition : The compound is being studied for its role in inhibiting specific enzymes, making it a candidate for drug development.

- Cancer Therapy : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting pathways involved in tumor growth.

- Synthetic Chemistry : It serves as a building block for synthesizing more complex molecules, aiding in the development of novel therapeutic agents.

Case Study 1: Enzyme Interaction

A study focusing on the enzyme inhibition properties of this compound demonstrated its potential to inhibit certain proteases involved in cancer progression. The results indicated that this compound could suppress the activity of these enzymes in vitro, suggesting its utility in developing cancer therapeutics .

Case Study 2: Neurotoxicity Assessment

Research assessing the neurotoxic effects of various pesticides included an evaluation of this compound. The findings highlighted moderate toxicity levels associated with this compound, indicating potential risks when used in agricultural settings .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzyl N-(2-methylbut-3-yn-2-yl)carbamate | Enzyme inhibition, potential anti-inflammatory effects | Contains both benzyl and 2-methylbut-3-yn-2-yl groups |

| Tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate | Investigated for therapeutic applications | Used as a building block for complex synthesis |

Propiedades

IUPAC Name |

2-methylbut-3-yn-2-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(2,3)9-5(7)8/h1H,2-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJNOBUNFYNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186719 | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33060-69-4 | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033060694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.